3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of methoxy groups and a benzothiazole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-amino-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with propionyl chloride to introduce the propionylamino group, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-[3-(propionylamino)phenyl]benzamide
- 3,4,5-trimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
- N-(2,3-dimethoxybenzyl)-3-(propionylamino)benzamide
Uniqueness
3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is unique due to the presence of both methoxy groups and a benzothiazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-4-17(23)22-19-21-15-6-5-12(9-16(15)27-19)20-18(24)11-7-13(25-2)10-14(8-11)26-3/h5-10H,4H2,1-3H3,(H,20,24)(H,21,22,23) |
InChI Key |
DUUONMYHWFKYRB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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